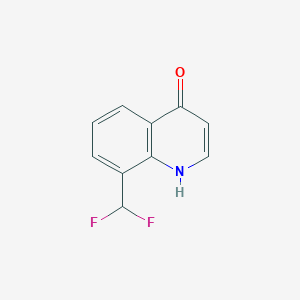

8-(Difluoromethyl)quinolin-4-ol

Description

8-(Difluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by a difluoromethyl (–CF₂H) group at the 8-position and a hydroxyl (–OH) group at the 4-position of the quinoline scaffold. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the hydroxyl group contributes to hydrogen bonding and metal chelation properties .

The difluoromethyl group is of particular interest in medicinal chemistry due to its ability to act as a bioisostere for alcohols or thiols, improving pharmacokinetic profiles without significantly altering steric bulk .

Propriétés

Formule moléculaire |

C10H7F2NO |

|---|---|

Poids moléculaire |

195.16 g/mol |

Nom IUPAC |

8-(difluoromethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)7-3-1-2-6-8(14)4-5-13-9(6)7/h1-5,10H,(H,13,14) |

Clé InChI |

FYOLFWJDEGXLSO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)C(F)F)NC=CC2=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Difluoromethyl)quinolin-4-ol typically involves the introduction of a difluoromethyl group into the quinoline ring. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This transition metal-free method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of 8-(Difluoromethyl)quinolin-4-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

8-(Difluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines. These products have diverse applications in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Potential Activities :

- Anticancer Properties : Preliminary studies indicate that 8-(difluoromethyl)quinolin-4-ol may inhibit the growth of certain cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which could lead to its use as an anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study :

In a study published in the Beilstein Journal of Organic Chemistry, 8-(difluoromethyl)quinolin-4-ol was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated effective inhibition, suggesting its potential as a new antimicrobial agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease processes.

Mechanism of Action :

It is believed that 8-(difluoromethyl)quinolin-4-ol interacts with enzyme active sites, thereby modulating their activity. This property can be particularly valuable in developing treatments for diseases where enzyme dysregulation plays a critical role.

Comparative Analysis with Related Compounds

To understand the unique properties of 8-(difluoromethyl)quinolin-4-ol, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Chloroquinoline | Single chlorine substitution | Less potent antimicrobial activity |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Enhanced solubility but lower stability |

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl group only | Lacks dichlorination, affecting reactivity |

This table illustrates how the difluoromethyl group enhances the biological activity of this compound compared to others.

Summary of Biological Activities

A summary of biological activities associated with 8-(difluoromethyl)quinolin-4-ol is presented below:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential as a new antimicrobial agent |

| Anticancer | Induces apoptosis in cancer cells; promising for further development in cancer therapies |

| Enzyme Inhibition | Modulates enzyme activity; potential applications in treating diseases linked to enzyme dysregulation |

Mécanisme D'action

The mechanism of action of 8-(Difluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death . The unique properties of the difluoromethyl group enhance the compound’s binding affinity and metabolic stability .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 8-(Difluoromethyl)quinolin-4-ol with structurally related quinoline derivatives:

Key Observations :

- Fluorine vs.

- Trifluoromethyl Analogs: Compounds like 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol exhibit higher molecular weights and lipophilicity due to –CF₃ but lack the hydrogen-bond donor capability of –CF₂H .

Spectral and Analytical Data

Comparative spectral data from related compounds:

Notes:

- The –CF₂H group in 8-(Difluoromethyl)quinolin-4-ol would likely show a triplet near 5.5–6.5 ppm for the –CF₂H proton, split by two fluorine atoms .

- Mass spectrometry would confirm the molecular ion peak at m/z 195.16, with fragmentation patterns indicative of –CF₂H loss .

Activité Biologique

8-(Difluoromethyl)quinolin-4-ol is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article provides a detailed overview of the biological activity of 8-(Difluoromethyl)quinolin-4-ol, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 8-(Difluoromethyl)quinolin-4-ol features a difluoromethyl group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit potent antimicrobial properties. A study focused on various quinoline derivatives demonstrated that compounds with similar structures to 8-(Difluoromethyl)quinolin-4-ol displayed minimum inhibitory concentrations (MICs) against a range of bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 8-(Difluoromethyl)quinolin-4-ol | TBD | Staphylococcus aureus |

| QH-02 | 4 | Mycobacterium tuberculosis |

| QH-04 | 4 | E. coli |

| QH-05 | 4 | Acinetobacter baumannii |

The above table illustrates the promising antimicrobial activity of related compounds, suggesting that 8-(Difluoromethyl)quinolin-4-ol may also possess similar efficacy against pathogenic bacteria .

Antiviral Properties

Quinoline derivatives have shown potential in antiviral applications as well. For instance, compounds structurally related to 8-(Difluoromethyl)quinolin-4-ol have been investigated for their ability to inhibit viral replication in vitro. A notable study highlighted the activity of certain quinoline derivatives against SARS-CoV-2, indicating that modifications at specific positions can enhance antiviral properties .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Research has identified several derivatives that inhibit cancer cell proliferation effectively. For example, quinoline-derived trifluoromethyl alcohols have been reported to exhibit significant growth inhibition in various cancer cell lines . The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.

The biological activity of 8-(Difluoromethyl)quinolin-4-ol is likely mediated through several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, targeting specific metabolic pathways in bacteria or cancer cells.

- Metal Chelation : The presence of a hydroxyl group allows for metal ion chelation, which can disrupt essential metal-dependent processes in cells.

- Membrane Disruption : Some studies suggest that certain quinoline derivatives can disrupt bacterial membranes, leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their unsubstituted counterparts, highlighting the importance of structural modifications .

- Anticancer Screening : In another investigation, a series of quinoline-based compounds were screened for cytotoxicity using a zebrafish embryo model. The findings revealed that certain modifications enhanced cytotoxic effects while maintaining low toxicity levels toward normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.